N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of an appropriate oxazole derivative with an allylating agent under controlled conditions. One common method involves the use of allyl bromide as the allylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-Allyl-N-(4-methyloxazol-2-yl)butyramide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Halides, amines, in solvents like DMF or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Oxazole derivatives with higher oxidation states.
Reduction: Reduced forms of the compound.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-Allyl-N-(4-methyloxazol-2-yl)butyramide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Allyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide: Similar in structure but with a phenyl group instead of a butyramide group.
N-Allyl-2-methyl-4,5-dihydrooxazole-4-carboxamide: Similar in structure but with a methyl group instead of a butyramide group.
Uniqueness
N-Allyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
CAS No. |
57068-15-2 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C11H16N2O2/c1-4-6-10(14)13(7-5-2)11-12-9(3)8-15-11/h5,8H,2,4,6-7H2,1,3H3 |
InChI Key |
WTYKPVITECGXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC=C)C1=NC(=CO1)C |
Origin of Product |
United States |
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